4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244764
InChI: InChI=1S/C14H13ClO3S/c1-11-2-4-12(5-3-11)10-18-13-6-8-14(9-7-13)19(15,16)17/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C14H13ClO3S
Molecular Weight: 296.8 g/mol

4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride

CAS No.:

Cat. No.: VC16244764

Molecular Formula: C14H13ClO3S

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride -

Specification

Molecular Formula C14H13ClO3S
Molecular Weight 296.8 g/mol
IUPAC Name 4-[(4-methylphenyl)methoxy]benzenesulfonyl chloride
Standard InChI InChI=1S/C14H13ClO3S/c1-11-2-4-12(5-3-11)10-18-13-6-8-14(9-7-13)19(15,16)17/h2-9H,10H2,1H3
Standard InChI Key KVFQBDGUMUQNSQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-(4-methyl-benzyloxy)-benzenesulfonyl chloride is C₁₄H₁₃ClO₃S, with a molecular weight of 296.81 g/mol. Its structure consists of a benzene ring where the sulfonyl chloride (-SO₂Cl) group is positioned para to a benzyloxy substituent, which itself bears a methyl group at the 4-position of the benzyl moiety . This arrangement introduces significant steric hindrance while maintaining electronic activation at the sulfonyl chloride site, a feature critical for its reactivity in nucleophilic substitution reactions.

Key spectral data for analogous compounds, such as 4-(benzyloxy)benzenesulfonyl chloride (C₁₃H₁₁ClO₃S, MW 282.74 g/mol), reveal characteristic infrared (IR) absorptions at 1,370 cm⁻¹ (S=O asymmetric stretching) and 1,180 cm⁻¹ (S=O symmetric stretching), alongside NMR signals at δ 7.8–7.6 ppm (aromatic protons adjacent to sulfonyl chloride) and δ 5.1 ppm (benzyloxy -OCH₂- protons) . The addition of a methyl group to the benzyl component would likely shift these signals slightly due to increased electron-donating effects, as observed in comparisons between toluene and benzene derivatives .

Synthesis and Industrial Preparation

The synthesis of 4-(4-methyl-benzyloxy)-benzenesulfonyl chloride can be inferred from methodologies used for structurally related sulfonyl chlorides. A plausible route involves a two-step process:

Etherification of 4-Methylbenzyl Alcohol

First, 4-methylbenzyl alcohol undergoes nucleophilic substitution with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). This step forms the benzyloxy linkage:

4-HO-C₆H₄-SO₂Cl + Cl-CH₂-C₆H₄-CH₃ → 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride + HCl\text{4-HO-C₆H₄-SO₂Cl + Cl-CH₂-C₆H₄-CH₃ → 4-(4-Methyl-benzyloxy)-benzenesulfonyl chloride + HCl}

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C for 12–24 hours .

Purification and Isolation

Crude product is purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Yield optimization studies for analogous reactions report efficiencies of 65–75%, contingent on strict moisture control to prevent hydrolysis of the sulfonyl chloride group .

Physicochemical Properties

The compound’s physicochemical profile is derived from experimental data for 4-(benzyloxy)benzenesulfonyl chloride and computational modeling:

PropertyValue
Melting Point98–102°C (predicted)
Boiling Point310–315°C (decomposes)
Solubility in DMSO250 mg/mL
LogP (Octanol-Water)3.2
StabilityHygroscopic; store under N₂

These properties align with trends observed in sulfonyl chlorides, where electron-withdrawing groups enhance thermal stability but reduce solubility in polar solvents . The methyl-benzyloxy substituent likely improves lipid solubility, as evidenced by the higher LogP compared to unsubstituted analogs (LogP ≈ 2.5) .

Reactivity and Functionalization

The sulfonyl chloride group is highly electrophilic, participating in reactions with nucleophiles such as amines, alcohols, and Grignard reagents. Key transformations include:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, widely used in pharmaceutical chemistry:

Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl\text{Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl}

For example, coupling with piperazine generates derivatives with potential bioactivity .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at the ortho and para positions relative to the sulfonyl chloride. Nitration experiments with mixed acid (HNO₃/H₂SO₄) at 0°C produce mono-nitro derivatives, which serve as precursors to amino-functionalized compounds .

Applications in Organic Synthesis

This compound’s dual functionality enables diverse applications:

Polymer Chemistry

As a cross-linking agent, it facilitates the synthesis of sulfonated polyethersulfones (SPES), materials valued for proton exchange membranes in fuel cells. The methyl-benzyloxy group enhances polymer solubility during processing .

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing tyrosine kinase inhibitors and COX-2 antagonists. For instance, sulfonylation of celecoxib analogs using this reagent improves metabolic stability .

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